![molecular formula C8H13NO3 B13508545 (3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid](/img/structure/B13508545.png)
(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused with a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid typically involves cycloaddition reactions. One common method is the (4+3) cycloaddition, where pyrrole derivatives react as the diene component to form aza-bridged bicyclic adducts . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: For large-scale production, process optimization is crucial. An optimized large-scale synthesis involves multiple transformations in a one-pot process, including debenzylation and ring hydrogenation of fused bicyclic rings . This method allows for the efficient production of the compound in multihundred gram quantities.
Análisis De Reacciones Químicas
Types of Reactions: (3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is used in the development of new materials with specific properties for industrial applications .
Mecanismo De Acción
The mechanism of action of (3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other heterocyclic molecules such as pyridine, pyrrole, and their derivatives . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Uniqueness: What sets (3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid apart is its unique fusion of a pyrrole ring with a pyran ring, creating a distinct bicyclic structure.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
(3aR,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[4,3-b]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c10-7(11)8-2-3-9-6(8)1-4-12-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8-/m0/s1 |
Clave InChI |
AZASNRYESURIMR-XPUUQOCRSA-N |
SMILES isomérico |
C1COC[C@@]2([C@H]1NCC2)C(=O)O |
SMILES canónico |
C1COCC2(C1NCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


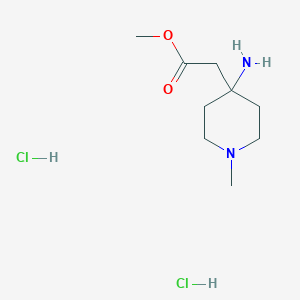
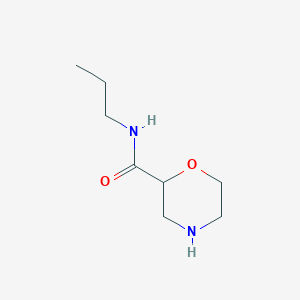
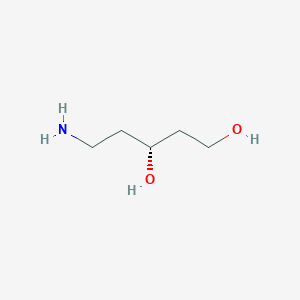

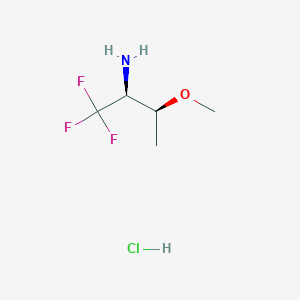
![1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride](/img/structure/B13508506.png)
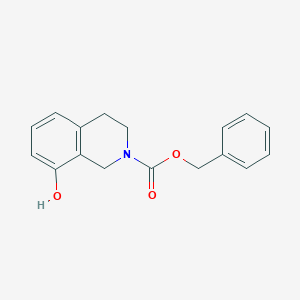

![Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13508519.png)
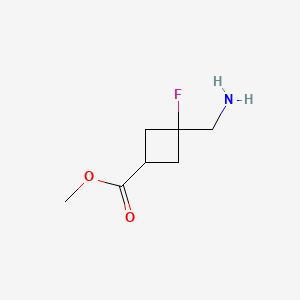

![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate](/img/structure/B13508539.png)

![[(2-Isocyanoethoxy)methyl]benzene](/img/structure/B13508566.png)
